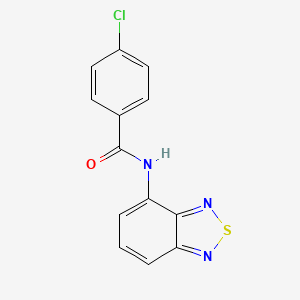

N-2,1,3-benzothiadiazol-4-yl-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photoluminescent Materials and Optoelectronics

The 2,1,3-benzothiadiazole (btd) core is a common building block for photoluminescent materials. In particular, derivatives of N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can serve as acceptors in polymer molecules. These materials find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Fluorescent Probes and Sensors

Due to its inherent fluorescence properties, N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide can be used as a fluorescent probe or sensor. Researchers have explored its potential in detecting specific analytes, monitoring biological processes, and imaging cellular structures .

Coordination Chemistry and Metal Complexes

The compound forms coordination complexes with metal ions. For instance:

Photocatalysis and Photodynamic Therapy

Researchers explore the use of btd derivatives in photocatalytic reactions and photodynamic therapy. These compounds can absorb light and generate reactive species, which can be harnessed for therapeutic purposes or environmental remediation .

Materials Science and Organic Semiconductors

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide derivatives contribute to the development of organic semiconductors. Their electronic properties make them suitable for applications in field-effect transistors (FETs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .

Biological Studies and Drug Design

Understanding the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Researchers investigate its potential as a scaffold for drug design or as a pharmacophore in medicinal chemistry .

Mechanism of Action

Target of Action

Benzothiadiazole derivatives are known to interact with various enzymes, including proteases, phosphatases, and kinases .

Mode of Action

It is suggested that the inhibitory prowess of benzothiadiazole derivatives stems from their ability to bind to the active sites of these enzymes, effectively impeding their catalytic activity .

Biochemical Pathways

The inhibition of enzymes such as proteases, phosphatases, and kinases can have broad effects on numerous biochemical pathways, including signal transduction, protein degradation, and cell cycle regulation .

Result of Action

The inhibition of key enzymes could potentially lead to significant changes in cellular function and homeostasis .

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPADTKRFGVAFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)